molecular formula C12H11NO3 B7807993 N-(furan-2-ylmethyl)-3-hydroxybenzamide

N-(furan-2-ylmethyl)-3-hydroxybenzamide

Cat. No.: B7807993
M. Wt: 217.22 g/mol
InChI Key: OVVFYQKUXWJUTG-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-3-hydroxybenzamide is an organic compound that belongs to the class of furan derivatives. These compounds are characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom. The compound also features a benzamide group, which is a benzene ring attached to an amide group. This unique combination of functional groups gives this compound distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-3-hydroxybenzamide typically involves the reaction of 3-hydroxybenzoic acid with furan-2-ylmethanamine. The reaction is carried out in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification .

Industrial Production Methods

Industrial production of this compound can be achieved through similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of microwave-assisted synthesis has been explored to reduce reaction times and improve product purity .

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-3-hydroxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(furan-2-ylmethyl)-3-hydroxybenzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-3-hydroxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways. This inhibition can result in the modulation of cellular processes such as proliferation, apoptosis, and differentiation .

Comparison with Similar Compounds

Similar Compounds

  • N-(furan-2-ylmethylene)-2-hydroxybenzohydrazide
  • N-(furan-2-ylmethyl)-1H-indole-3-carboxamide
  • Furan-2-ylmethyl furan-2-carboxylate

Uniqueness

N-(furan-2-ylmethyl)-3-hydroxybenzamide is unique due to its specific combination of a furan ring and a benzamide group. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. For instance, while N-(furan-2-ylmethylene)-2-hydroxybenzohydrazide also contains a furan ring, its hydrazide group leads to different chemical and biological properties .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-3-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c14-10-4-1-3-9(7-10)12(15)13-8-11-5-2-6-16-11/h1-7,14H,8H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVVFYQKUXWJUTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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